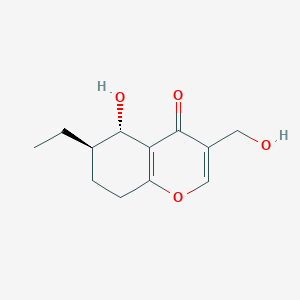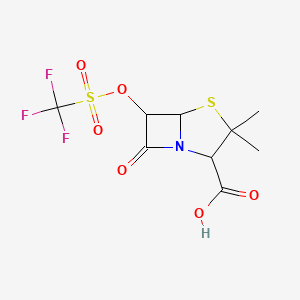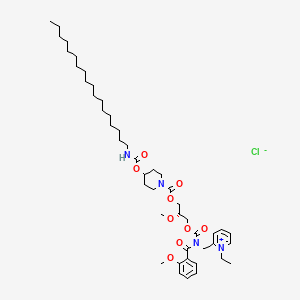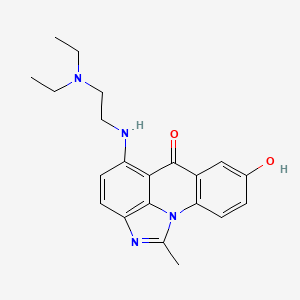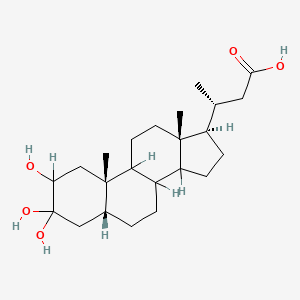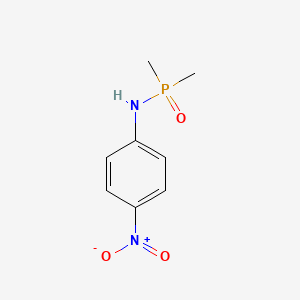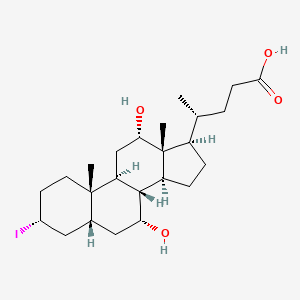
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide derivatives have been explored for developing radioligands suitable for positron emission tomography (PET) imaging. Specifically, compounds such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide have shown potential for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with PET. This has implications for diagnosing and monitoring various medical conditions (Matarrese et al., 2001).
Diuretic and Hypertension Treatment
Compounds related to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, such as 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been identified for their strong diuretic properties. These compounds can potentially be used in new remedies for hypertension, as shown in their polymorphic modifications and structural analysis (Shishkina et al., 2018).
Antibacterial and Antifungal Agents
Quinoxaline derivatives, including those with a structure similar to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, have been synthesized and evaluated for their antibacterial and antifungal activities. One such compound showed significant efficacy against Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).
Synthesis in Ionic Liquids
The synthesis of related quinoline compounds has been explored using ionic liquids as catalysts. This includes the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, demonstrating innovative approaches to the synthesis of complex organic compounds (Yuan Jia-chen, 2014).
Pharmacological Evaluation for Analgesic and Anti-inflammatory Properties
Quinazolin-4(3H)-ones derivatives, structurally related to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. This research offers insights into potential therapeutic applications of such compounds (Alagarsamy & Murugesan, 2007).
In Vitro Metabolism Studies
Studies have been conducted on the in vitro metabolism of compounds similar to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, using liver microsomes and techniques like HPLC and mass spectrometry. Such studies are crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Choi et al., 2001).
Propiedades
Número CAS |
332358-01-7 |
|---|---|
Nombre del producto |
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide |
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-(2-methylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)12-16-13-19(18-6-4-5-7-20(18)22-16)21(24)23-15-8-10-17(25-3)11-9-15/h4-11,13-14H,12H2,1-3H3,(H,23,24) |
Clave InChI |
YYPIRLSZECYZHW-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
SMILES canónico |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



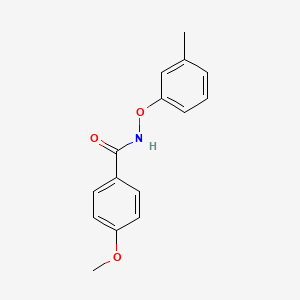

![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)
